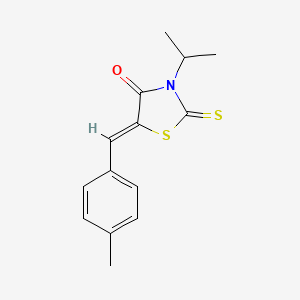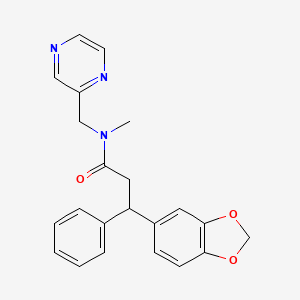
3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative, which has a unique structure that makes it suitable for use in different applications.
Wirkmechanismus
The mechanism of action of 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities through various mechanisms. For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antimicrobial activity by inhibiting the growth of microorganisms and disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. For instance, it has been shown to reduce oxidative stress and inflammation in various animal models. It also exhibits antidiabetic activity by improving insulin sensitivity and glucose uptake in cells. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent biological activity. This compound exhibits a broad spectrum of activities, making it suitable for use in various assays. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Zukünftige Richtungen
Several future directions can be pursued in the study of 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the significant directions is the development of new drugs based on this compound. Several studies have reported that this compound exhibits potent activity against various diseases, including cancer, diabetes, and microbial infections. Therefore, further studies are needed to explore the potential of this compound in drug development. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent biological activity, making it suitable for use in various assays. However, further studies are needed to explore the potential of this compound in drug development and other fields of scientific research.
Synthesemethoden
The synthesis of 3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-methylbenzaldehyde with isonicotinic acid hydrazide in the presence of acetic anhydride to form 4-methylbenzylidene isonicotinohydrazide. This intermediate is then reacted with 2-isopropyl-3-mercaptopropionic acid in the presence of triethylamine and acetic anhydride to form the final product. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
3-isopropyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. Several studies have reported that this compound exhibits potent antimicrobial, antifungal, and anticancer activities. It has also been reported to have anti-inflammatory, antioxidant, and antidiabetic properties.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c1-9(2)15-13(16)12(18-14(15)17)8-11-6-4-10(3)5-7-11/h4-9H,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOMQDOQNKFMNM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-[(3-methylbutyl)thio]-5-(2-methyl-2-propen-1-yl)-4-pyrimidinol](/img/structure/B6029133.png)
![(5-fluoro-2-methoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6029139.png)

![N,N-diethyl-2-[4-({4-[1-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6029164.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6029170.png)
![3-methyl-4-(2-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029176.png)
![3-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6029200.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B6029205.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6029214.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6029222.png)
![ethyl 2-(benzoylamino)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029230.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide](/img/structure/B6029236.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6029242.png)
![2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6029249.png)